4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile
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Description
4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile is a useful research compound. Its molecular formula is C17H14ClF3N4O3 and its molecular weight is 414.77. The purity is usually 95%.
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Biological Activity
The compound 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile is a complex organic molecule with significant potential in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H11ClF3N3O3
- Molecular Weight : 373.71 g/mol
- CAS Number : 317820-39-6
The biological activity of this compound can be attributed to its structural features, particularly the presence of the trifluoromethyl group and the pyridine ring. These components enhance its interaction with biological targets, influencing various pathways.
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Anticancer Activity :
- Studies indicate that compounds with similar structures exhibit potent anticancer properties. For instance, derivatives have shown IC50 values lower than standard chemotherapeutics like Doxorubicin against various cancer cell lines including A549 and HCT116 .
- The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
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Antimicrobial Properties :
- The compound has demonstrated significant antibacterial activity against a range of pathogens, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- The presence of the chlorine and trifluoromethyl groups is believed to enhance membrane permeability, facilitating cellular uptake and subsequent antimicrobial action.
- Inhibition of Enzymatic Activity :
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of a structurally similar compound against multiple human cancer cell lines. The results showed that the compound exhibited an IC50 value of 22.4 μM against PACA2 cells, outperforming Doxorubicin (IC50 = 52.1 μM) . This indicates a promising therapeutic profile for further investigation.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against several bacterial strains, demonstrating MIC values as low as 4.88 µg/mL against Bacillus mycoides and Candida albicans . These findings highlight its potential as a novel antimicrobial agent.
Data Tables
Properties
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decane-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N4O3/c1-24(14-10(18)2-6(5-23-14)17(19,20)21)25-15(27)11-7-3-8(12(11)16(25)28)13(26)9(7)4-22/h2,5,7-9,11-13,26H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNBASYIIGLKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C3C4CC(C3C2=O)C(C4C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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